A Technical Guide to 2-[Benzyl(methyl)amino]benzoic Acid: Synthesis, Properties, and Applications
A Technical Guide to 2-[Benzyl(methyl)amino]benzoic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-[Benzyl(methyl)amino]benzoic acid, a tertiary amine derivative of anthranilic acid. As a member of the N-substituted aminobenzoic acid class, this compound holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structural framework is analogous to moieties found in various biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). This document details the compound's chemical identity, physicochemical properties, and established methodologies for its synthesis, including nucleophilic aromatic substitution and modern cross-coupling reactions. Furthermore, it outlines standard protocols for its analytical characterization, discusses its potential applications in drug development, and provides essential guidelines for safe handling, storage, and disposal. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this valuable chemical entity.
Chemical Identity and Physicochemical Properties
2-[Benzyl(methyl)amino]benzoic acid is an aromatic carboxylic acid and a tertiary amine. The core structure consists of a benzoic acid molecule substituted at the 2-position with a benzyl(methyl)amino group. This substitution pattern is crucial for its chemical reactivity and potential biological activity.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 2-[Benzyl(methyl)amino]benzoic acid |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol |
| Canonical SMILES | CN(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)O |
| InChIKey | UKLBDSQDVFPZTH-UHFFFAOYSA-N (Isomer) |
| CAS Number | Data not available; 4389-45-1 for related 2-Amino-3-methylbenzoic acid[1] |
Physicochemical Data
The experimental physicochemical data for 2-[Benzyl(methyl)amino]benzoic acid is not extensively documented in publicly available literature. However, properties can be inferred from closely related analogs. For instance, the unmethylated analog, 2-(N-Benzyl) amino benzoic acid, is a yellow crystal with a melting point of 160-162°C[2]. The nitro-substituted derivative, 2-(N-methyl-N-benzylamino)-5-nitro-benzoic acid, has a reported melting point of 123-126°C[3]. It is expected to be sparingly soluble in water but soluble in organic solvents like ethanol, DMSO, and DMF.
Synthesis Methodologies
The synthesis of N-substituted anthranilic acid derivatives like 2-[Benzyl(methyl)amino]benzoic acid can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Method A: Nucleophilic Aromatic Substitution (SNAr)
This classical approach involves the reaction of a 2-halobenzoic acid with an amine. The presence of an electron-withdrawing group (like the carboxylic acid) ortho to the halogen facilitates the substitution.
Causality: The reaction proceeds via an addition-elimination mechanism (the Meisenheimer complex). A strong base is often required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HX byproduct. The reaction is typically performed at elevated temperatures to overcome the activation energy of C-X bond cleavage.
Experimental Protocol:
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To a solution of 2-chlorobenzoic acid (1.0 eq) in a high-boiling point solvent like DMSO or NMP, add potassium carbonate (2.5 eq).
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Add N-benzylmethylamine (1.2 eq) to the mixture.
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Heat the reaction mixture to 120-150°C and monitor the reaction progress by TLC or HPLC. The reaction may require 12-24 hours for completion.
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After cooling to room temperature, pour the mixture into water and acidify with HCl to a pH of ~4-5 to precipitate the product[3].
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Filter the crude product, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Method B: Buchwald-Hartwig Amination
A more modern and highly efficient method is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This method offers milder reaction conditions and broader substrate scope compared to traditional SNAr.[4]
Causality: This reaction involves a catalytic cycle with a palladium(0) species. Oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.
Experimental Protocol:
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In an oven-dried flask under an inert atmosphere (e.g., Argon), combine methyl 2-bromobenzoate (1.0 eq), N-benzylmethylamine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like BINAP (4 mol%).
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Add a non-nucleophilic base, such as sodium tert-butoxide (1.4 eq), and an anhydrous solvent like toluene.
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Heat the mixture to 80-110°C until the starting material is consumed, as monitored by GC-MS or LC-MS.
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Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.
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Concentrate the filtrate and purify the resulting ester by column chromatography.
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Hydrolyze the purified methyl ester to the carboxylic acid using aqueous NaOH or LiOH in a THF/methanol mixture, followed by acidic workup.[4]
Sources
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates - Google Patents [patents.google.com]
- 4. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
![Chemical Structure of 2-[Benzyl(methyl)amino]benzoic acid](https://i.imgur.com/8Q9tL3w.png)
